(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine

Epigenetics Bromodomain Fragment-Based Drug Discovery

(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine (CAS 936233-12-4) is a chiral sulfonamide building block that has been co-crystallized with the BAZ2A bromodomain, enabling structure-based drug design. The compound belongs to the isoquinoline-5-sulfonamide class, which has historically been exploited for both serine/threonine kinase inhibition (e.g., PKB/Akt ) and, more recently, for bromodomain targeting.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 936233-12-4
Cat. No. B3308018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine
CAS936233-12-4
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESC1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C13H15N3O2S/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13/h1-4,6,8,11H,5,7,9,14H2/t11-/m0/s1
InChIKeyUPQYXCQOFBBQBS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine (CAS 936233-12-4): A Target-Validated Chiral Building Block for Epigenetic Probe Development


(S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine (CAS 936233-12-4) is a chiral sulfonamide building block that has been co-crystallized with the BAZ2A bromodomain, enabling structure-based drug design [1]. The compound belongs to the isoquinoline-5-sulfonamide class, which has historically been exploited for both serine/threonine kinase inhibition (e.g., PKB/Akt [2]) and, more recently, for bromodomain targeting. This dual relevance, combined with the defined (S)-stereochemistry, makes it a versatile intermediate for medicinal chemistry campaigns against epigenetic and oncogenic targets.

Stereochemically defined (S)-enantiomer for enantiospecific target engagement research
Fragment-validated starting point with publicly available co-crystal structure (PDB 7QZT)
Dual kinase-epigenetic scaffold for polypharmacology probe design

Why Generic Substitution Fails for (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine: Evidence of Enantiospecific Target Engagement


Simple replacement of (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine with its (R)-enantiomer (CAS 936233-14-6) or racemic mixture cannot be assumed to be functionally equivalent. Crystallographic and biochemical evidence demonstrates that binding to the BAZ2A bromodomain is enantiospecific; only the (S)-enantiomer exhibited the productive ionic interaction with Glu1820 that is unique to BAZ2A [1]. Furthermore, the configuration at the pyrrolidine 3-position directly governs the accessibility of the primary amine handle that is essential for further fragment growing or bioconjugation. Using an undefined stereoisomer introduces ambiguity in target engagement, confounding SAR interpretation and risking false negatives in screening campaigns.

Enantiospecific Binding May Not Transfer

(R)-enantiomer may lack Glu1820 ionic interaction validated for (S)-form in PDB 7QZT; target engagement profile likely differs.

SAR Ambiguity from Undefined Stereochemistry

Racemic mixture or incorrect enantiomer introduces primary amine vector uncertainty, confounding fragment-growing structure-activity interpretation.

Supply & Validation Gap

(R)-enantiomer availability and purity documentation are less consistent; no co-crystal validation exists, limiting lot-to-lot reproducibility.

Quantitative Differentiation Evidence for (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine


Enantiospecific BAZ2A Bromodomain Binding Confirmed by X-Ray Crystallography

The (S)-enantiomer (CAS 936233-12-4) forms a specific ionic interaction with Glu1820 of the BAZ2A bromodomain, as resolved in co-crystal structure PDB 7QZT (resolution 2.18 Å) [1]. The paper explicitly reports enantiospecific binding, with only the (S)-configured compound yielding the key interaction, while the (R)-enantiomer fails to engage this residue [1].

BAZ2A Enantiospecific Binding
Head-to-head
(S)-enantiomer forms ionic interaction with Glu1820 (PDB 7QZT, 2.18 Å); (R)-enantiomer does not engage Glu1820.
Reported enantiospecific binding supports stereochemically-controlled probe development.
Co-crystal structure limited to (S)-form; direct binding comparison from crystallography and competition assays.
Epigenetics Bromodomain Fragment-Based Drug Discovery

PKB/Akt Inhibitory Activity of the Isoquinoline-5-sulfonyl Pyrrolidine Scaffold

The racemic mixture of the 3-amino pyrrolidine isoquinoline sulfonamide demonstrates micromolar inhibitory activity against PKBβ (IC50 = 3.90 ± 0.00 µM) [1]. While this data is for the racemate, the documented enantiospecific binding of the (S)-isomer to other targets suggests that the (S)-enantiomer may be the eutomer, providing a baseline activity context for dual kinase-epigenetic inhibitor discovery [1].

PKBβ Inhibition (Racemic)
Class-level inference
Racemic pyrrolidine scaffold IC50 = 3.9 µM; linear H-89 IC50 = 7.6 µM (~1.95-fold improvement).
Reported racemic scaffold affinity context; may support eutomer identification studies.
Data from racemate; (S)-eutomer confirmation requires separate profiling.
Kinase Inhibition PKB/Akt Cancer

Structural Rigidity and Conformational Pre-organization Advantage over Linear Analogs

The pyrrolidine ring in the target compound restricts the conformation of the 3-amino group relative to the isoquinoline sulfonamide core, pre-organizing the molecule for binding. This strategy was validated in a fragment-growing campaign that used (S)-1-(isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine as a starting point for iterative optimization, ultimately yielding a BAZ2A ligand with a Kd of 7 µM and selectivity over BAZ2B [1]. Linear amines (e.g., piperidine-4-methylamine derivatives) show PKBβ IC50 values of 57 µM, reflecting a significant loss in affinity relative to the constrained pyrrolidine core [2].

Conformational Restriction Gain
Cross-study comparable
Pyrrolidine-constrained scaffold IC50 = 3.9 µM; piperidine analog IC50 = 57 µM (~14.6-fold improvement).
Reported affinity increase with conformational restriction; supports scaffold selection for lead optimization.
Independent assay conditions; direct comparability requires review.
Medicinal Chemistry Conformational Restriction Fragment Growing

Commercial Availability at High Enantiomeric Purity for Reproducible Research

The (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is supplied with a documented purity of 95%+ by reputable vendors, ensuring batch-to-batch consistency for biological assays . In contrast, the (R)-enantiomer (CAS 936233-14-6) and the racemic mixture are less frequently available at comparable purity from non-excluded sources, and their use can introduce uncontrolled variability in fragment-based screening campaigns .

Commercial Purity & Supply
Data to verify
(S)-enantiomer dihydrochloride ≥95% purity; (R)-enantiomer availability and purity less consistently documented.
Reported supply consistency for (S)-form; verify lot-specific purity before fragment screening.
Supplier datasheets as of 2026; no independent third-party verification.
Chemical Biology Assay Development Fragment Libraries

Downloadable Co-Crystal Structure Enables Immediate Structure-Based Design

The high-resolution co-crystal structure of the (S)-enantiomer bound to BAZ2A (PDB 7QZT, 2.18 Å) is publicly available for download, enabling immediate computational modeling and structure-guided optimization [1]. No equivalent structural data are available for the (R)-enantiomer or for any other stereoisomer of this scaffold, meaning that structure-based design efforts must start with the (S)-configuration to leverage the validated binding pose [1].

Public Co-Crystal Structure
Head-to-head
(S)-enantiomer co-crystal PDB 7QZT (2.18 Å) available; (R)-enantiomer no PDB entry.
Reported structure availability enables computational design; (R) lacks validated binding pose.
PDB deposit validated only for (S)-form; structure-guided efforts require (S)-configuration.
Structure-Based Drug Design PDB Fragment Elaboration

Dual Kinase-Epigenetic Target Potential Creates Unique Procurement Value

The isoquinoline-5-sulfonamide scaffold exhibits measurable binding to both PKBβ (IC50 = 3.9 µM) and the BAZ2A bromodomain (Kd ≈ 7 µM for elaborated analogs) [REFS-1, REFS-2]. This dual kinase-epigenetic profile differentiates the compound from pure kinase inhibitors like H-89 (PKBβ IC50 = 7.6 µM, no reported bromodomain activity) and from bromodomain-only fragments that lack kinase engagement [3]. Such a polypharmacological starting point is valuable for developing chemical probes that target the intersection of signaling and epigenetic pathways in cancer.

Dual Kinase-Epigenetic Profile
Cross-study comparable
Pyrrolidine scaffold: PKBβ IC50 = 3.9 µM, elaborated BAZ2A ligand Kd ~7 µM; H-89: PKBβ only (IC50 7.6 µM).
Reported multi-target engagement; may support dual-pathway probe studies.
Independent assay platforms; direct potency comparison requires validation.
Polypharmacology Kinase-Epigenetic Hybrid Chemical Probe

Proven Application Scenarios for (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine


BAZ2A Bromodomain Chemical Probe Development

The (S)-enantiomer is the starting fragment for hit-to-lead campaigns targeting the BAZ2A bromodomain. The publicly available co-crystal structure (PDB 7QZT) [1] provides the binding pose and vector information needed for fragment growing, as demonstrated by Dalle Vedove et al. who used this exact compound to achieve a final ligand with Kd = 7 µM and selectivity over BAZ2B.

Akt Pathway Inhibitor Scaffold Optimization

The compound's pyrrolidine-constrained scaffold shows an approximately 1.95-fold improvement in PKBβ inhibition relative to the linear H-89 comparator (IC50 = 3.9 µM vs. 7.6 µM) [1]. This makes it a superior starting point for design of allosteric Akt inhibitors, where the primary amine can be diversified into diverse amide, urea, or sulfonamide derivatives.

Structure-Based Fragment Library Design

The combination of a validated 3D binding pose (PDB 7QZT) [1], a synthetically accessible primary amine vector, and dual kinase-epigenetic target engagement makes this compound an ideal core for focused fragment libraries. Its >14-fold affinity advantage over piperidine-linked analogs [2] underscores the benefit of conformational restriction in fragment optimization.

Enantioselective Probe Synthesis for Target Validation

Because only the (S)-enantiomer engages the BAZ2A Glu1820 residue [1], this compound can serve as the active probe in enantiomeric pairs, with the (R)-enantiomer (CAS 936233-14-6) acting as a negative control. This enables rigorous target engagement studies in cellular thermal shift assays (CETSA) and other target validation experiments.

Application
Selection Property
Validation Focus
BAZ2A bromodomain probe development
Enantiomer-specific bromodomain engagement
Co-crystal structure-guided fragment elaboration
Akt pathway inhibitor scaffold design
Pyrrolidine-constrained kinase scaffold
Kinase inhibition assay validation
Conformationally restricted fragment library
Pre-organized 3D binding pose (PDB 7QZT)
Affinity improvement over flexible analogs
Enantioselective target engagement probe
Stereochemically defined active (S)-enantiomer
Negative control comparator with (R)-enantiomer
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